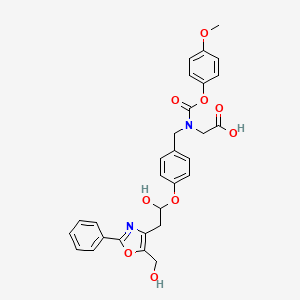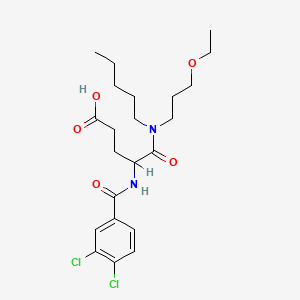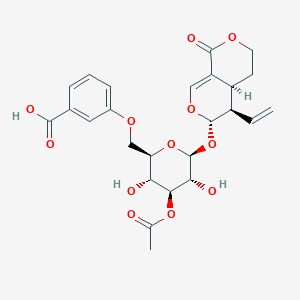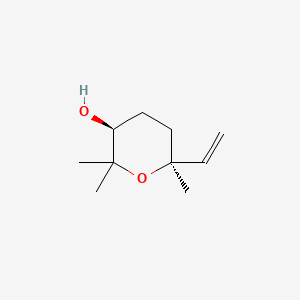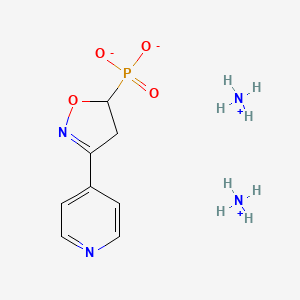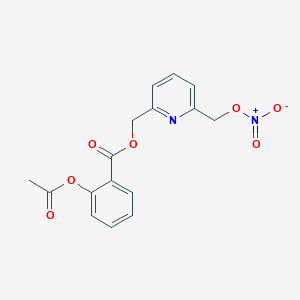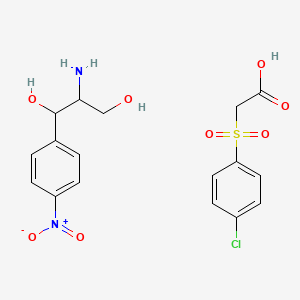
2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-(4-chlorophenyl)sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol and 2-(4-chlorophenyl)sulfonylacetic acid are organic compounds with significant applications in various fields. 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with two chiral centers, often used in pharmaceutical applications . 2-(4-chlorophenyl)sulfonylacetic acid is known for its role in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol:
- This compound can be synthesized by reacting 4-nitrobenzaldehyde with nitromethane in the presence of a base to form 4-nitrophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield 2-amino-1-(4-nitrophenyl)propane-1,3-diol .
- 2-(4-chlorophenyl)sulfonylacetic acid:
- This compound can be prepared by sulfonylation of 4-chlorophenylacetic acid using chlorosulfonic acid. The reaction is typically carried out under controlled temperature conditions to avoid over-sulfonylation .
- Industrial production of these compounds often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- Reduction:
- Substitution:
- Both compounds can undergo nucleophilic substitution reactions. For example, the sulfonyl group in 2-(4-chlorophenyl)sulfonylacetic acid can be substituted with various nucleophiles .
Scientific Research Applications
Chemistry:
- These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis .
- In biological research, these compounds are used to study enzyme interactions and metabolic pathways .
Mechanism of Action
- The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific enzymes and receptors in biological systems. It can inhibit bacterial protein synthesis by binding to the bacterial ribosome .
- 2-(4-chlorophenyl)sulfonylacetic acid acts as a precursor in various chemical reactions, facilitating the formation of sulfonyl derivatives that are crucial in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds:
- Similar compounds include 2-amino-1-(4-methylphenyl)propane-1,3-diol and 2-(4-bromophenyl)sulfonylacetic acid .
- The uniqueness of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol lies in its dual chiral centers, which provide specific stereochemistry crucial for its biological activity .
- 2-(4-chlorophenyl)sulfonylacetic acid is unique due to its sulfonyl group, which imparts distinct reactivity and applications in organic synthesis .
Properties
CAS No. |
102606-68-8 |
|---|---|
Molecular Formula |
C17H19ClN2O8S |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H12N2O4.C8H7ClO4S/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4,8-9,12-13H,5,10H2;1-4H,5H2,(H,10,11) |
InChI Key |
BIDTZFTZQKCPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


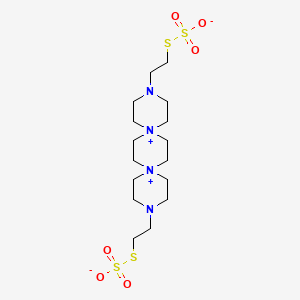

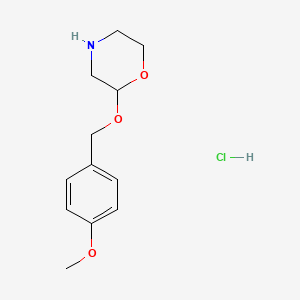
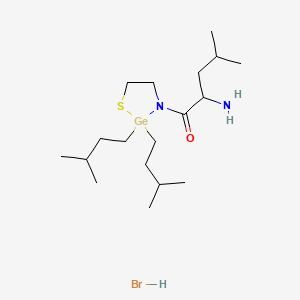
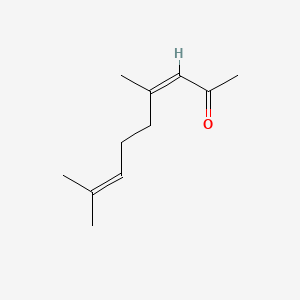
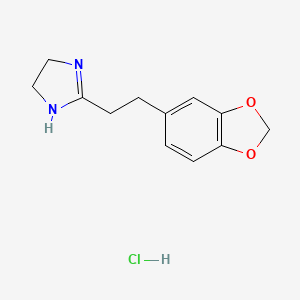
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
